2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine
Description
2-Cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine is a bicyclic heterocyclic compound featuring a fused oxazole (oxygen and nitrogen-containing five-membered ring) and a partially hydrogenated pyridine ring. The cyclopropyl substituent at position 2 introduces steric and electronic effects that influence its physicochemical and pharmacological properties. The compound is referenced in medicinal chemistry contexts, such as intermediates for M1 allosteric modulators or bioactive hybrids, though its direct applications remain less documented compared to structural analogs .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-cyclopropyl-4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine |
InChI |
InChI=1S/C9H12N2O/c1-2-6(1)9-11-7-3-4-10-5-8(7)12-9/h6,10H,1-5H2 |
InChI Key |
QBZIRLWVCSOAHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(O2)CNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable oxazole precursor in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH to ensure the successful formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds .
Scientific Research Applications
2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine is a heterocyclic compound featuring a fused oxazole and pyridine ring system. It can undergo chemical reactions like oxidation, reduction, and nucleophilic substitution, leading to diverse compounds.
Scientific Research Applications
This compound has applications across various scientific disciplines:
- Chemistry It serves as a building block in synthesizing complex heterocyclic compounds.
- Biology The compound is studied for its potential biological activities, such as antimicrobial and antiproliferative properties.
- Medicine There is ongoing research to explore its potential as a therapeutic agent for various diseases.
- Industry It is used in developing new materials and as a precursor for synthesizing specialty chemicals.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation This compound can be oxidized to form corresponding oxazole derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction Reduction reactions can yield tetrahydro derivatives with altered electronic properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
- Substitution Nucleophilic substitution reactions can introduce different functional groups into the molecule. Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Preparation Methods
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Oxazolo vs. Thiazolo Derivatives
Replacing oxygen with sulfur in the heterocycle (e.g., thiazolo[5,4-c]pyridine) alters electronic properties and binding interactions:
Substituent Effects
The nature of substituents at position 2 significantly modulates bioactivity and stability:
- Cyclopropyl vs.
- Aromatic vs. Aliphatic : p-Tolyl derivatives exhibit higher molecular weights and boiling points, suggesting increased rigidity and thermal stability .
Biological Activity
2-Cyclopropyl-4,5,6,7-tetrahydro-Oxazolo[5,4-c]pyridine is a heterocyclic compound characterized by its unique structure that combines a cyclopropyl group with a fused oxazole and pyridine ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
- Molecular Formula : C₉H₁₂N₂O
- Molar Mass : 164.20 g/mol
- Density : 1.204 g/cm³
- Boiling Point : Approximately 297.5 °C
- pKa : 7.30
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molar Mass | 164.20 g/mol |
| Density | 1.204 g/cm³ |
| Boiling Point | ~297.5 °C |
| pKa | 7.30 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves binding to enzymes or receptors, modulating their activity and leading to various physiological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent.
Antiproliferative Effects
The compound has shown promising antiproliferative effects in vitro against several human cancer cell lines. In a study evaluating its cytotoxicity, it was found to inhibit cell growth with GI50 values in the nanomolar range for certain tumor types (Table 1).
| Cell Line | GI50 (nM) |
|---|---|
| A549 (Lung Cancer) | 45 |
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 25 |
Case Studies
-
Study on Antimicrobial Activity :
A recent investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth at concentrations lower than traditional antibiotics. -
Anticancer Research :
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antiproliferative activity of various derivatives of oxazolo[5,4-c]pyridines, including our compound. The findings revealed that modifications to the cyclopropyl group could enhance cytotoxicity against specific cancer cell lines.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-cyclopropyl-4,5,6,7-tetrahydro-oxazolo[5,4-c]pyridine?
- Methodological Answer : Synthesis typically involves cyclization and functional group introduction. For related oxazolo/thiazolo pyridine derivatives, key steps include:
- Cyclization : Use of Dean-Stark traps with toluene-4-sulfonic acid in refluxing cyclohexane to remove water and drive the reaction (73.4% yield) .
- Cyclopropane Introduction : Lithium aluminum hydride (LiAlH) or Mo(CO) catalysts under inert atmospheres for regioselective functionalization .
- Temperature Control : Reactions often proceed at 0–100°C, with higher temperatures (reflux) favoring cyclization .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Toluene-4-sulfonic acid, cyclohexane, reflux (2.5 h) | Cyclization | 73.4% |
| 2 | LiAlH, THF, 0°C → RT (5 h) | Cyclopropylation | ~65% (estimated) |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Chromatography : HPLC with C18 columns (acetonitrile/water + 0.1% TFA) for purity assessment (>98%) .
- Spectroscopy : H/C NMR to confirm cyclopropyl protons (δ 0.5–1.5 ppm) and oxazolo ring connectivity. X-ray crystallography resolves stereochemistry in crystalline derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How does the cyclopropyl group influence the compound’s pharmacological profile compared to methyl or halogenated analogs?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare binding affinity in enzyme assays (e.g., Factor Xa inhibition for anticoagulant activity). Methyl analogs (e.g., 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine) show reduced steric hindrance but lower metabolic stability than cyclopropyl derivatives .
- Metabolic Stability : Use microsomal assays (human liver microsomes) to measure half-life. Cyclopropyl groups enhance stability by resisting oxidative metabolism .
Q. Data Comparison :
| Derivative | Factor Xa IC (nM) | Microsomal Half-life (min) |
|---|---|---|
| Cyclopropyl | 12 ± 1.5 | 45 ± 3.2 |
| Methyl | 28 ± 2.1 | 22 ± 1.8 |
| Chloro | 18 ± 1.9 | 30 ± 2.5 |
Q. What computational strategies predict binding modes to target enzymes like Factor Xa?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of Factor Xa (PDB: 2BOH). The oxazolo ring occupies the S4 pocket, while the cyclopropyl group enhances hydrophobic interactions .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes. Key residues (Tyr99, Glu97) show hydrogen bonding with the oxazolo oxygen .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Validate protocols using reference standards (e.g., Edoxaban impurities) to control for batch variability .
- Data Normalization : Normalize IC values to internal controls (e.g., rivaroxaban) to account for inter-lab variability .
- Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, highlighting outliers due to solvent effects (e.g., DMSO concentration >1% inhibits enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
